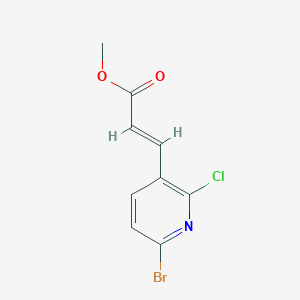
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
Übersicht
Beschreibung
“Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H7BrClNO2 . It has a molecular weight of 276.51 . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” can be represented by the SMILES stringCOC(=O)C=Cc1ccc(Br)nc1Cl . This indicates that the molecule contains a bromine and a chlorine atom attached to a pyridine ring, which is further connected to an acrylate group. Physical And Chemical Properties Analysis
“Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Preparation of Substituted 5‐Aziandoles : This study discusses the use of similar compounds in the synthesis of azaindoles, highlighting the role of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate derivatives in organic syntheses and cyclization reactions (Roy, Boisvert, & Leblanc, 2007).
- Polymerization of Cyclic Monomers : Investigates the radical homopolymerization of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate related compounds, leading to polymers with specific properties (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Catalysis and Chemical Reactions
- Efficient and Fast Heck Vinylation : Describes the use of methyl acrylate in Heck vinylation, a key reaction in organic synthesis, which might be relevant for the application of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (Robert et al., 2005).
- Catalytic Applications of Pyridine Bridged Dicarbene Ligand : Examines how pyridine-based ligands, related to methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, can be used in catalysis, particularly in palladium-catalyzed reactions (Nielsen, Cavell, Skelton, & White, 2002).
Materials Science and Engineering
- Enhanced Anticorrosion of Methyl Acrylate : Investigates the application of methyl acrylate, a compound structurally similar to Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, in improving corrosion inhibition for steel, highlighting the potential of such compounds in material sciences (Xia et al., 2015).
Optical and Electronic Properties
- Ultrafast Third-Order Nonlinear Optical Response : Discusses the nonlinear optical properties of pyrene derivatives, which can be relevant for understanding the optical properties of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate-related compounds in optoelectronics (Shi et al., 2017).
Eigenschaften
IUPAC Name |
methyl (E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAMKVCMCFJDP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



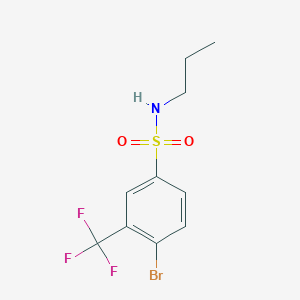
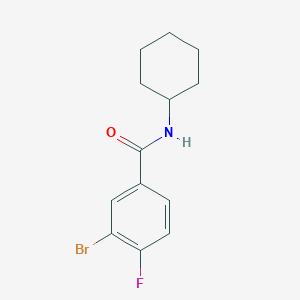
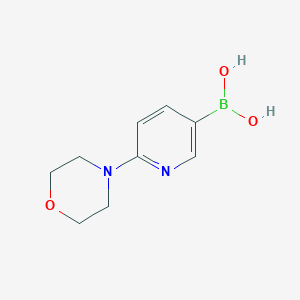
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
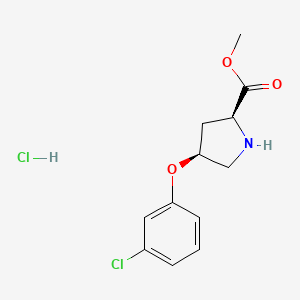
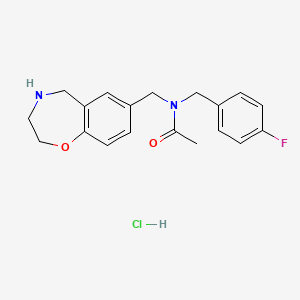
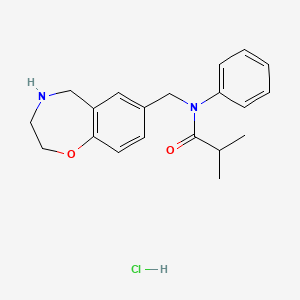
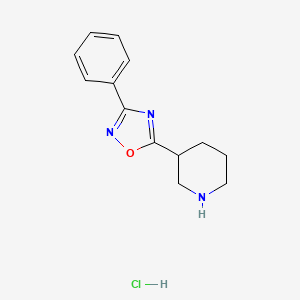
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
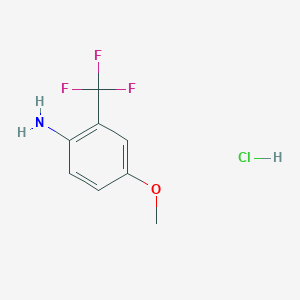
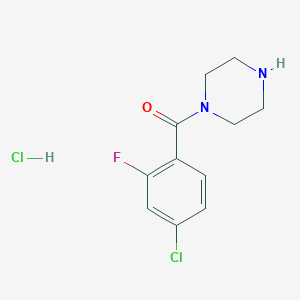
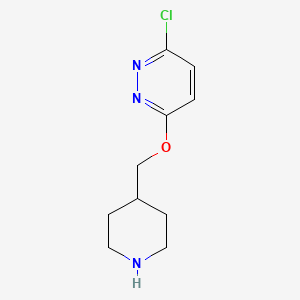
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)